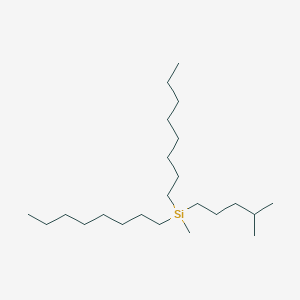
Methyl(4-methylpentyl)dioctylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(4-methylpentyl)dioctylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, a 4-methylpentyl group, and two octyl groups. This compound is part of the broader class of organosilanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(4-methylpentyl)dioctylsilane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is often catalyzed by transition metals such as platinum or rhodium. The general reaction scheme can be represented as follows:
Si-H+C=C→Si-C-C-H
In this case, the starting materials would include a silane compound with the desired substituents and an alkene with the 4-methylpentyl group. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 10 atmospheres.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of fixed-bed reactors with immobilized catalysts is common, allowing for efficient catalyst recovery and reuse.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(4-methylpentyl)dioctylsilane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The alkyl groups attached to the silicon can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Substitution reactions often involve the use of halogenating agents like chlorine or bromine, followed by nucleophilic substitution with desired reagents.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes with different alkyl or aryl groups.
Substitution: Organosilanes with various functional groups.
Applications De Recherche Scientifique
Methyl(4-methylpentyl)dioctylsilane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to modify surface properties.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Methyl(4-methylpentyl)dioctylsilane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen atoms, allowing for the modification of molecular structures and the enhancement of chemical stability. The pathways involved include:
Hydrosilylation: Addition of silicon-hydrogen bonds across carbon-carbon double bonds.
Siloxane Formation: Formation of Si-O-Si linkages through oxidation reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl(4-methylpentyl)dimethylsilane
- Methyl(4-methylpentyl)diphenylsilane
- Methyl(4-methylpentyl)triethylsilane
Uniqueness
Methyl(4-methylpentyl)dioctylsilane is unique due to the presence of two long octyl chains, which impart distinct hydrophobic properties and influence its reactivity and applications. Compared to similar compounds with shorter or different alkyl groups, this compound offers enhanced stability and compatibility with various substrates, making it valuable in specialized applications.
Propriétés
Numéro CAS |
111324-79-9 |
|---|---|
Formule moléculaire |
C23H50Si |
Poids moléculaire |
354.7 g/mol |
Nom IUPAC |
methyl-(4-methylpentyl)-dioctylsilane |
InChI |
InChI=1S/C23H50Si/c1-6-8-10-12-14-16-20-24(5,22-18-19-23(3)4)21-17-15-13-11-9-7-2/h23H,6-22H2,1-5H3 |
Clé InChI |
BHZVEPVEUPBOEL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[Si](C)(CCCCCCCC)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


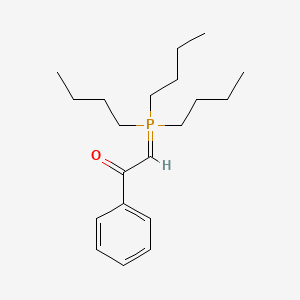
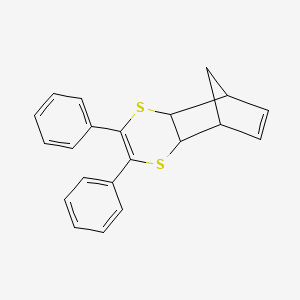
![6,6'-[Ethane-1,2-diylbis(methylazanediyl)]di(hexan-1-ol)](/img/structure/B14325167.png)
![4-[(2-Fluoro-6-hydroxyphenyl)(hydroxy)methylidene]oxolane-2,3-dione](/img/structure/B14325175.png)
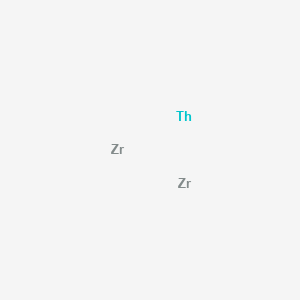
![Benzamide, N-[2-(ethylthio)-6-benzothiazolyl]-](/img/structure/B14325188.png)
![2,6-Di-tert-butyl-4-[(1,3-thiazol-2-yl)amino]phenol](/img/structure/B14325193.png)

![6-Bromo-1,4-dioxaspiro[4.10]pentadecane](/img/structure/B14325205.png)
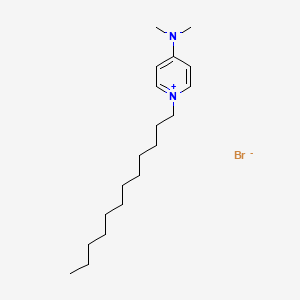
![4-[2-(4-Acetamidophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14325211.png)
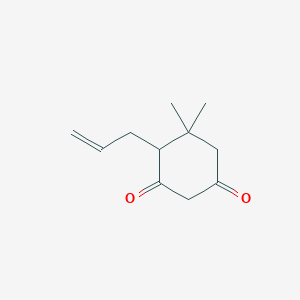
![1-Nitrosobicyclo[1.1.0]butane](/img/structure/B14325231.png)
![[(3-Methylcyclopent-2-en-1-yl)sulfanyl]benzene](/img/structure/B14325241.png)
